
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, acetamido, fluorobenzoyl, and nitrophenyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 2-fluorobenzoic acid to introduce the fluorobenzoyl group. This is followed by nitration to add the nitro group at the para position. The resulting compound undergoes amination to introduce the amino group, and subsequent acetamidation forms the acetamido group. Finally, methylation and hydrochloride salt formation complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity. The acetamido and amino groups contribute to its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 2-Amino-2’-(2-fluorobenzoyl)-4’-nitroacetanilide
- 2-Amino-2’-(o-fluorobenzoyl)-4’-nitroacetanilide
Uniqueness
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.
属性
分子式 |
C18H18ClFN4O5 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
2-amino-N-[2-[2-(2-fluorobenzoyl)-N-methyl-4-nitroanilino]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17FN4O5.ClH/c1-22(17(25)10-21-16(24)9-20)15-7-6-11(23(27)28)8-13(15)18(26)12-4-2-3-5-14(12)19;/h2-8H,9-10,20H2,1H3,(H,21,24);1H |
InChI 键 |
DSCBKONKNKFYQE-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CNC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)

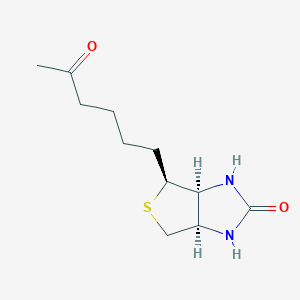

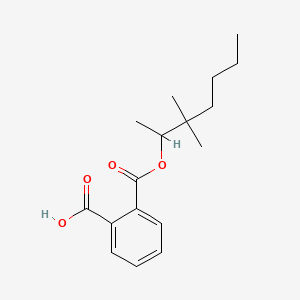
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
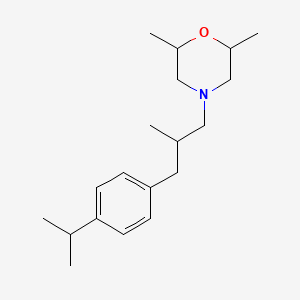
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
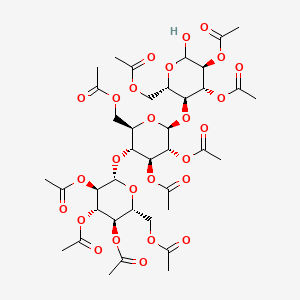
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
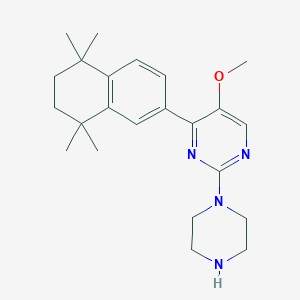
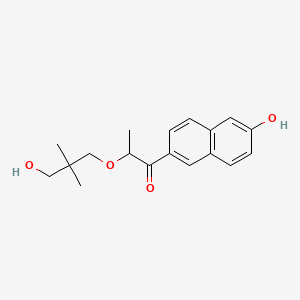

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
